Tert-butyl (2-(3-hydroxy-2,2-dimethylpropyl)benzyl)carbamate
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Overview
Description
Tert-butyl (2-(3-hydroxy-2,2-dimethylpropyl)benzyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is characterized by the presence of a tert-butyl group, a benzyl group, and a hydroxy group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(3-hydroxy-2,2-dimethylpropyl)benzyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(3-hydroxy-2,2-dimethylpropyl)benzyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Potassium carbonate, sodium hydride
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of hydroxy derivatives
Substitution: Formation of various substituted benzyl derivatives
Scientific Research Applications
Tert-butyl (2-(3-hydroxy-2,2-dimethylpropyl)benzyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl (2-(3-hydroxy-2,2-dimethylpropyl)benzyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate linkage can be cleaved under acidic conditions, releasing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used for similar protecting group applications.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Another compound with tert-butyl groups, used in different synthetic applications.
Tert-butyl (3-hydroxy-2,2-dimethylpropyl)carbamate: A closely related compound with similar functional groups.
Uniqueness
Tert-butyl (2-(3-hydroxy-2,2-dimethylpropyl)benzyl)carbamate is unique due to the presence of both a benzyl group and a hydroxy group, which provide additional reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C17H27NO3 |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
tert-butyl N-[[2-(3-hydroxy-2,2-dimethylpropyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C17H27NO3/c1-16(2,3)21-15(20)18-11-14-9-7-6-8-13(14)10-17(4,5)12-19/h6-9,19H,10-12H2,1-5H3,(H,18,20) |
InChI Key |
PDCASCGQDFPRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(C)(C)CO |
Origin of Product |
United States |
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